Perfluorophenyl 4-fluorobenzoate
Overview
Description
Perfluorophenyl 4-fluorobenzoate is a chemical compound with the molecular formula C₁₃H₄F₆O₂. It is known for its unique structure, which includes a perfluorinated phenyl group and a fluorobenzoate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorophenyl 4-fluorobenzoate can be synthesized through a palladium-catalyzed alkoxycarbonylation of aryl bromides. This method involves the use of palladium catalysts and specific reaction conditions to achieve the desired product . The general procedure includes the use of solvents that are dried according to standard procedures and flash chromatography on silica gel for purification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl 4-fluorobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, various solvents, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoates .
Scientific Research Applications
Perfluorophenyl 4-fluorobenzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of perfluorophenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can form stable covalent bonds with various substrates, influencing their chemical and physical properties . The pathways involved in its action include nucleophilic substitution and other chemical transformations that modify the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Perfluorophenyl 4-nitrobenzoate
- Perfluorophenyl 4-methoxybenzoate
- Perfluorophenyl 4-chlorobenzoate
Uniqueness
Perfluorophenyl 4-fluorobenzoate is unique due to its specific combination of a perfluorinated phenyl group and a fluorobenzoate moiety. This structure imparts distinct chemical properties, such as high stability and reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F6O2/c14-6-3-1-5(2-4-6)13(20)21-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMGSQVSVDUWQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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